molecular formula C13H7Cl3O B056152 6-Methyl-1,3,8-trichlorodibenzofuran CAS No. 115039-00-4

6-Methyl-1,3,8-trichlorodibenzofuran

Cat. No. B056152
M. Wt: 285.5 g/mol
InChI Key: RPMARRQIRRJWEZ-UHFFFAOYSA-N
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Description

6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) is a relatively non-toxic prototypical alkyl polychlorinated dibenzofuran . It is known to act as a highly effective agent for inhibiting hormone-responsive breast cancer growth in animal models .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1,3,8-trichlorodibenzofuran has been analyzed in several studies . For instance, molecular docking of MCDF and its analogs against the human estrogen receptor alpha ligand-binding domain showed 48 compounds containing binding energy greater than MCDF .

Scientific Research Applications

  • Vitamin A Interaction : MCDF has been found to interact with Vitamin A levels in rats, although its ability to inhibit TCDD-induced Vitamin A depletion was not observed in a particular experiment (Wærn et al., 1989).

  • Antitumorigenic Activity : MCDF has shown significant inhibition of mammary tumor growth in a rat model, suggesting potential applications in cancer treatment (McDougal et al., 1997).

  • Antiestrogenic Effects : Studies have demonstrated the antiestrogenic effects of MCDF in rats, influencing uterine and mammary tissue responses. This points to potential applications in hormone-related diseases and conditions (Astroff & Safe, 1991).

  • Cancer Cell Lines : MCDF's impact on human and rodent cancer cell lines has been studied, particularly its role as an antiestrogen, offering insights into breast cancer treatment (Zacharewski et al., 1992).

  • Mechanism of Action as an Antagonist : The mechanism of action of MCDF as an antagonist to TCDD (a toxic compound) has been characterized, revealing insights into its molecular interactions and potential as a TCDD antagonist (Piskorska-Pliszczynska et al., 1991).

  • Structure-Activity Relationships : Research has also focused on the structure-activity relationships of MCDF and similar compounds, crucial for understanding their biological effects and therapeutic potential (Astroff & Safe, 1989).

  • Estrogen Receptor Interaction : MCDF's interaction with the estrogen receptor alpha has been explored, indicating potential implications in breast cancer treatment (Pearce et al., 2004).

  • Computational Prediction and Analysis : Computational approaches have been used to predict new breast cancer targets for MCDF, indicating its potential in drug development (Chitrala & Yeguvapalli, 2014).

  • Catabolism Studies : The metabolism of chlorinated dibenzofurans, including MCDF, has been studied in microorganisms, which is crucial for understanding its environmental impact and degradation (Keim et al., 1999).

Future Directions

Future research could focus on further understanding the mechanism of action of 6-Methyl-1,3,8-trichlorodibenzofuran, particularly its role in inhibiting hormone-responsive breast cancer growth . Additionally, more studies could be conducted to explore its potential uses in other medical applications.

properties

IUPAC Name

1,3,8-trichloro-6-methyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMARRQIRRJWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50921594
Record name 1,3,8-Trichloro-6-methyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,3,8-trichlorodibenzofuran

CAS RN

118174-38-2
Record name 6-Methyl-1,3,8-trichlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118174-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3,8-trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118174382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,8-Trichloro-6-methyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50921594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-1,3,8-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU4HF6ELF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20 gms. of 2-methyl-4-chlorophenol (Aldrich Chemicals) and 5 gms. of 2,4,6-trichloroaniline (Aldrich Chemicals) were mixed and heated with stirring to 120° C. 6 mls. of isoamyl nitrate was added dropwise over a thirty minute period and the mixture was stirred for 18 hours at 120° C. The excess phenol was removed by evaporation and the residue was adsorbed on silica gel and added to the top of a silica gel column packed with petroleum spirit/diethylether (3:7). The column was eluted with 500 ml. of the above solvent, the solvent was evaporated, and the residue was dissolved in dimethyl sulfoxide. 500 mg. of anhydrous potassium carbonate was added and the mixture was stirred for two hours at 190° C. It was then adsorbed on 30-40 grams of silica gel. The solvent was evaporated and the silica gel was added to the top of a 20×5 cm silica gel column which was packed and equilibrated with petroleum spirit. 6-methyl 1,3,8-trichlorodibenzofuran was eluted from the column with 500 mls. of petroleum spirit and the residue was crystallized from anisole/methanol (1:9). 280 mgs. of the product was recovered and was 99% pure as determined by gas chromatographic analysis and a molecular weight of 284 was confirmed with a VG 12000 quadrupole mass chromatograph coupled to a Hewlett Packard 500 gas chromatograph. The 220-MHz. proton magnetic resonance spectrum (in deuterochloroform) was determined with a Varian XL200 spectrometer and gave (in CDCL3): 8.07 (H-9,d,J=1.6 Hz) 7.48, 7.33 (H-1/H-3, d,J=1.6 Hz); 7.29, 7.29ppm (H-7,m).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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